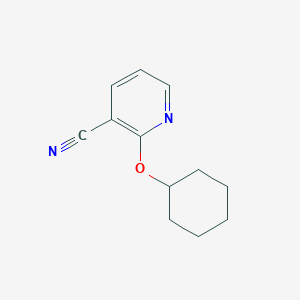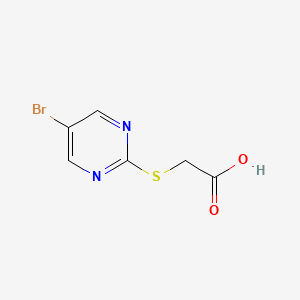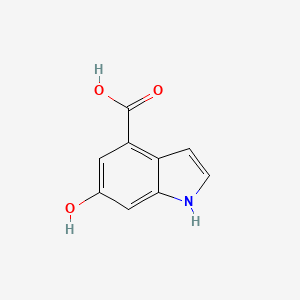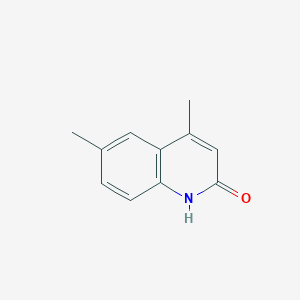
4,6-Dimethylquinolin-2-ol
Vue d'ensemble
Description
4,6-Dimethylquinolin-2-ol, also known as 4,6-dimethylcarbostyril, is a compound with the molecular formula C11H11NO . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of quinoline derivatives, including 4,6-Dimethylquinolin-2-ol, has been extensively studied. Various synthesis protocols have been reported in the literature, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . For instance, a modified Doebner–von Miller reaction protocol has been reported for the synthesis of 2-methylquinoline .Molecular Structure Analysis
The molecular structure of 4,6-Dimethylquinolin-2-ol can be analyzed using various techniques such as X-ray crystallography and electron diffraction . These techniques can provide detailed information about the three-dimensional molecular structure of the compound.Chemical Reactions Analysis
Quinoline derivatives, including 4,6-Dimethylquinolin-2-ol, are known to undergo various chemical reactions. For instance, they can participate in redox processes, which often pass through intermediates with short lifetimes . Additionally, they can undergo reactions with other compounds to form new structural motifs .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4,6-Dimethylquinolin-2-ol can be analyzed using various techniques. These properties include molecular weight, log P (n-octanol/water partition coefficient), log D7.4 (n-octanol/water distribution coefficient at pH 7.4), pKa (ionization constant), aqueous solubility, and others .Applications De Recherche Scientifique
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review aims to present the recent advances in chemistry, medicinal potential and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Furthermore, there are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
-
Pharmaceutical and Biological Applications Quinoline and its analogues have been found to have significant biological and pharmaceutical activities . They are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The synthesis of biologically and pharmaceutically active quinoline and its analogues has been a focus of recent research .
-
Desulfurization of Fuels Quinoline derivatives have been used in the desulfurization of fuels . Ultradeep desulfurization of fuels is a method of enormous demand due to the generation of harmful compounds during the burning of sulfur-containing fuels, which are a major source of environmental pollution . Among the various desulfurization methods in application, adsorptive desulfurization (ADS) has low energy demand and is feasible to be employed at ambient conditions without the addition of chemicals .
-
Antimicrobial Applications Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
Anticancer Applications Quinoline derivatives have shown substantial biological activities, including anticancer activity . For example, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one demonstrated significant antitumor activity with IC50 values of 0.4, 0.4, 0.4, and 0.9 µM against 2774, SKOV-3, HL-60, and H460 cancer cell lines, respectively .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,6-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQRPDPJOOMNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296688 | |
| Record name | 4,6-Dimethylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylquinolin-2-ol | |
CAS RN |
23947-37-7 | |
| Record name | 23947-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dimethylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIMETHYL-2-HYDROXYQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



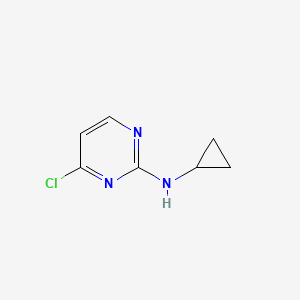
![4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1593279.png)


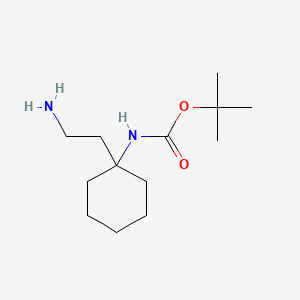

![4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593286.png)
